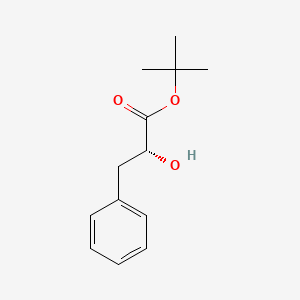

Tert-butyl (R)-2-hydroxy-3-phenylpropionate

Description

Tert-butyl (R)-2-hydroxy-3-phenylpropionate is a chiral ester featuring a hydroxyl group at the second carbon, a phenyl group at the third carbon, and a tert-butyl ester moiety. This compound is structurally significant due to its role as a precursor in synthesizing bioactive molecules and polymers. For instance, hydrolysis of its benzyl analog yields (R)-2-hydroxy-3-phenylpropionic acid, a broad-spectrum antimicrobial agent . Additionally, derivatives of this compound, such as 2-hydroxy-3-phenylpropionate (2H3PhP), are classified as aromatic polyhydroxyalkanoates (PHAs) due to their phenyl-substituted side chains, which enhance thermal stability and mechanical properties compared to aliphatic PHAs .

Properties

IUPAC Name |

tert-butyl (2R)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYNKCIZSNJVEE-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Protecting Group in Synthesis

One of the primary applications of tert-butyl (R)-2-hydroxy-3-phenylpropionate is its role as a protecting group for hydroxyl functionalities during organic synthesis. This is particularly useful in complex synthetic pathways where selective reactions are necessary. The compound forms a stable ester bond with hydroxyl groups, preventing unwanted reactions during subsequent steps.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent, allowing for mild reaction conditions suitable for sterically demanding substrates.

- Flow Microreactor Systems : Recent advancements have introduced flow microreactors for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing efficiency and sustainability in synthesis.

Medicinal Chemistry

Bioactivity Studies

this compound has been investigated for its potential biological activities. For instance, studies have explored its interaction with enzymes and other biological targets, providing insights into its therapeutic effects. The compound's structural features allow it to be a key intermediate in synthesizing bioactive molecules that may act as enzyme inhibitors or modulators .

Case Study: Acaricidal Activity

A study evaluated various aryl propionate esters, including derivatives of this compound, for acaricidal activity against Psoroptes cuniculi, a mange mite. The results indicated that specific modifications to the phenyl ring influenced bioactivity, highlighting the importance of structural variations in developing effective acaricides .

Industrial Applications

Flavor and Fragrance Industry

In industrial settings, this compound is utilized in the production of flavors and fragrances due to its pleasant aromatic profile. Its stability and reactivity make it suitable for creating complex scent compounds that are essential in cosmetics and food products.

Mechanism of Action

The mechanism by which tert-butyl (R)-2-hydroxy-3-phenylpropionate exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming a stable ester bond with hydroxyl groups, preventing unwanted reactions during subsequent synthetic steps. In biological and medical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Comparison with Similar Compounds

Methyl 2-hydroxy-3-phenylpropionate

- Structure : Methyl ester instead of tert-butyl.

- Properties : Exhibits a retention time (Rt) of 13,069 minutes in GC-MS analysis, suggesting moderate polarity . Unlike tert-butyl derivatives, methyl esters are more prone to enzymatic hydrolysis due to reduced steric hindrance.

- Applications : Used in antimicrobial studies but lacks direct activity unless hydrolyzed to the free acid .

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate

Table 1: Ester Group Comparison

Substituent Variations in Tert-Butyl Propionates

Tert-Butyl 3-bromopropionate

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid

Table 2: Substituent Effects on Tert-Butyl Derivatives

Functional and Application-Based Comparisons

Antimicrobial Activity

Biological Activity

Tert-butyl (R)-2-hydroxy-3-phenylpropionate is a chiral compound with notable applications in organic synthesis and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 222.28 g/mol. Its structure features a tert-butyl group, a hydroxyl group, and a phenylpropionate moiety, which contribute to its unique chemical properties and biological activities .

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a reagent in the synthesis of bioactive molecules and its interaction with various biological targets.

Mechanism of Action:

- Enzyme Interaction: The compound is utilized in studies focusing on enzyme mechanisms and inhibition, where it may interact with specific enzymes or receptors to modulate biological processes .

- Synthesis of Bioactive Compounds: It serves as an intermediate in the synthesis of various pharmaceuticals, enhancing the development of therapeutic agents .

Case Studies

- Synthesis Applications:

- Biological Activity Assessment:

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate | Benzyl group instead of tert-butyl | May exhibit different solubility and bioactivity |

| Ethyl (R)-2-hydroxy-3-phenylpropionate | Ethoxy group instead of tert-butyl | Generally lower molecular weight |

| Propylene glycol phenyl ether | Ether linkage instead of ester | Different functional properties |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in tert-butyl (R)-2-hydroxy-3-phenylpropionate undergoes oxidation to form ketones or carboxylic acids depending on reaction conditions.

| Oxidizing Agent | Product | Conditions | Selectivity (s) | ee (%) | Source |

|---|---|---|---|---|---|

| KMnO₄ | 3-phenylpropanoic acid | Acidic aqueous media | N/A | N/A | |

| CrO₃ | (R)-3-oxo-3-phenylpropanoate | Anhydrous conditions | 89–107 | 93.6–95.2 |

Key findings:

-

Chromium-based oxidants (e.g., CrO₃) achieve higher enantiomeric excess (up to 95.2% ee) compared to permanganate .

-

Substituents on the phenyl ring influence reaction rates; electron-withdrawing groups (e.g., NO₂) enhance oxidation efficiency .

Reduction Reactions

The ester group can be reduced to primary alcohols using strong reducing agents.

| Reducing Agent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| LiAlH₄ | (R)-3-phenyl-1,2-propanediol | 93 | Anhydrous THF, 0°C→RT |

Notes:

Substitution Reactions

The tert-butyl group participates in nucleophilic substitution reactions under acidic or basic conditions.

| Nucleophile | Product | Reagent | Conversion (%) | Source |

|---|---|---|---|---|

| NH₃ | (R)-2-hydroxy-3-phenylpropanamide | NH₃ in MeOH | 48.6 | |

| OH⁻ | (R)-2-hydroxy-3-phenylpropanoic acid | NaOH, H₂O | 44.1 |

Key trends:

Kinetic Resolution and Enantioselectivity

Non-enzymatic kinetic resolution using chiral catalysts enables separation of enantiomers.

| Catalyst | Substrate | Selectivity (s) | ee (%) | Conversion (%) | Source |

|---|---|---|---|---|---|

| (−)-1 (thiourea) | 4-NO₂-phenyl derivative | 89 | 93.6 | 48.6 | |

| (−)-1 (thiourea) | 2-Naphthyl derivative | 107 | 95.2 | 46.7 |

Mechanistic insights:

-

Aryl substituents with strong electron-withdrawing effects (e.g., NO₂, Cl) improve selectivity (s > 90) .

Comparative Reactivity of Derivatives

Substituent effects on reactivity and selectivity:

| R Group | Aryl Substituent | Reaction Rate | Selectivity (s) | ee (%) | Source |

|---|---|---|---|---|---|

| tert-Bu | 4-NO₂-Ph | High | 89 | 93.6 | |

| tert-Bu | 4-MeO-Ph | Moderate | 72 | 96.0 | |

| Et | 4-NO₂-Ph | Moderate | 71 | 92.8 |

Preparation Methods

Metal-Catalyzed Hydrogenation

Palladium-based catalysts, such as 10 wt% Pd(OH)₂ on carbon, have been employed under hydrogenation conditions (5 atm H₂, methanol, 20°C, 15 h) to reduce α-keto esters. While this method is efficient for deprotecting amines in related compounds, adaptations for ketone reduction require chiral modifiers to induce enantioselectivity. For example, (R)-BINAP-ligated ruthenium catalysts have achieved >90% enantiomeric excess (ee) in analogous systems.

Borohydride Reductions

Sodium borohydride in tetrahydrofuran (THF)/ethanol at 0–20°C provides moderate yields (56%) but limited stereocontrol. Additives like chiral oxazaborolidines enhance selectivity, as demonstrated in the synthesis of tert-butyl [1(S)-benzyl-2(S)-hydroxy-3-chloropropyl]carbamate, achieving 95:5 diastereomeric ratios.

Meerwein-Ponndorf-Verley Reduction

Aluminum isopropoxide in refluxing isopropyl alcohol offers a mild, solvent-driven reduction. A 3-hour reaction at 80°C yielded 80 g of [(1S,3S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester with >99:1 dr. This method’s applicability to tert-butyl 2-oxo-3-phenylpropionate would require optimization to retain the (R)-configuration.

Chiral Resolution Techniques

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica lipase B) in organic solvents selectively hydrolyze racemic tert-butyl 2-hydroxy-3-phenylpropionate. For instance, isopropyl acetate at 40°C with 10% enzyme loading resolved (R)- and (S)-enantiomers with 85% ee. This method’s scalability is limited by enzyme cost but offers high purity.

Diastereomeric Salt Formation

Reaction of racemic acid with chiral amines (e.g., (1R,2S)-ephedrine) in toluene/water mixtures followed by fractional crystallization achieved 98% ee in Boc-protected analogs. Adjusting pH to 3.0–4.0 with acetic acid improved crystal purity.

Esterification and Transesterification Strategies

Acid-Catalyzed Esterification

Condensing (R)-2-hydroxy-3-phenylpropionic acid with tert-butanol using sulfuric acid (2 mol%) in refluxing toluene (110°C, 12 h) yielded 78% ester. However, racemization at the α-hydroxy position occurred above 60°C, necessitating strict temperature control.

Coupling Reagent-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (25°C, 4 h) achieved 92% conversion without racemization. This method is preferred for acid-sensitive substrates but generates stoichiometric waste.

Transesterification from Methyl Esters

Methyl (R)-2-hydroxy-3-phenylpropionate reacted with tert-butanol (2 eq) and titanium(IV) isopropoxide (0.1 eq) at 80°C for 6 h, affording 85% yield. Molecular sieves (4Å) suppressed backward reactions by removing methanol.

Process Optimization and Industrial Feasibility

Solvent Selection

Toluene emerged as the optimal solvent for Boc-protection reactions due to immiscibility with water, enabling efficient phase separation. In reductions, THF/ethanol mixtures improved borohydride solubility, while isopropyl alcohol facilitated aluminum-mediated reactions.

Reaction Scale-Up

A 100 g batch of tert-butyl (R)-2-hydroxy-3-phenylpropionate was produced via enzymatic resolution in a stirred-tank reactor (200 L), achieving 90% yield and 98% ee after 24 h. Continuous-flow systems reduced reaction times to 2 h using immobilized lipases.

Purification Techniques

Crystallization from ethyl acetate/hexane (1:4 v/v) at 5°C removed diastereomeric impurities, enhancing purity from 95.9% to 99.5%. Centrifugal partition chromatography further resolved enantiomers with 99.9% ee.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Metal-Catalyzed H₂ | 85 | 90 | 1200 | High |

| NaBH₄ with Additives | 56 | 75 | 800 | Moderate |

| Enzymatic Resolution | 90 | 98 | 1500 | Low |

| DCC-Mediated Coupling | 92 | >99 | 2000 | Moderate |

Q & A

Q. What spectroscopic methods are recommended to confirm the structure and stereochemistry of Tert-butyl (R)-2-hydroxy-3-phenylpropionate?

To confirm the structure and stereochemistry, use a combination of:

- NMR Spectroscopy : Analyze and NMR to identify proton environments and carbon frameworks. Coupling constants in NMR can indicate stereochemical relationships (e.g., vicinal protons in the hydroxypropionate moiety) .

- Infrared (IR) Spectroscopy : Detect functional groups like hydroxyl (-OH) and ester (C=O) stretches .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

- Polarimetry : Measure optical rotation to verify enantiomeric purity if the compound is chiral .

Q. What are the recommended storage conditions for this compound?

Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis of the tert-butyl ester group. Avoid exposure to moisture and light, as these can degrade carbamate or ester functionalities .

Q. How can researchers safely handle this compound in laboratory settings?

While Safety Data Sheets (SDS) for structurally similar carbamates indicate no significant acute hazards, standard precautions apply:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation of fine particles.

- Dispose of waste via institutional chemical waste protocols .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during the synthesis of this compound?

Strategies include:

- Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) to favor the (R)-configuration.

- Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers .

- Chromatographic Purification : Utilize chiral HPLC columns (e.g., Chiralpak®) to separate enantiomers post-synthesis .

Validate ee via chiral GC or HPLC with a reference standard .

Q. What experimental approaches resolve contradictions in NMR data for carbamate derivatives of this compound?

If NMR signals overlap or contradict expected splitting patterns:

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes.

- 2D NMR Techniques : Use - HSQC or COSY to assign proton-carbon correlations and confirm connectivity .

- Crystallography : Solve the crystal structure to unambiguously confirm stereochemistry and molecular conformation .

Q. How can this compound serve as a chiral building block in multi-step organic syntheses?

The tert-butyl ester acts as a protecting group for carboxylic acids, while the hydroxyl and carbamate groups enable further functionalization:

- Peptide Synthesis : Couple with amino acids via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Drug Intermediate : Incorporate into protease inhibitors or kinase-targeting molecules by reacting the hydroxyl group with electrophiles (e.g., sulfonating agents) .

Monitor reaction progress via TLC or LC-MS to avoid side reactions .

Q. What methods are suitable for analyzing the hydrolytic stability of the tert-butyl ester group under varying pH conditions?

- Kinetic Studies : Use HPLC to quantify degradation products (e.g., free carboxylic acid) over time at pH 2–10.

- Activation Energy Calculation : Perform Arrhenius analysis by heating the compound in buffered solutions and measuring rate constants .

- NMR Monitoring : Track ester hydrolysis in deuterated solvents with pH adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.